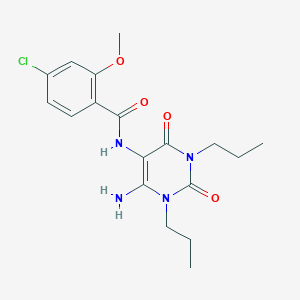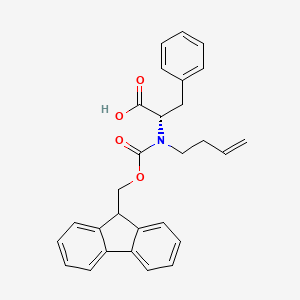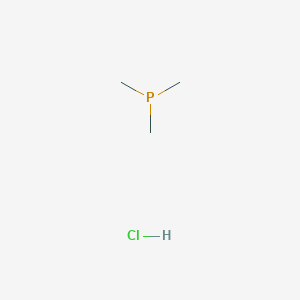
Trimethylphosphine hydrogen chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, trimethyl-, hydrochloride (9CI) is an organophosphorus compound with the chemical formula C3H9P·HCl. It is a derivative of trimethylphosphine, where the phosphine is protonated to form a hydrochloride salt. This compound is commonly used in various chemical reactions and serves as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, trimethyl-, hydrochloride can be synthesized by reacting trimethylphosphine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction is as follows:
P(CH3)3+HCl→[HP(CH3)3]Cl
The synthesis is usually conducted in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, trimethyl-, hydrochloride involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphine, trimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological systems where phosphine derivatives play a role.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which phosphine, trimethyl-, hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with metals. This interaction can influence the reactivity and stability of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it interacts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: The parent compound, which is not protonated.
Triethylphosphine: A similar compound with ethyl groups instead of methyl groups.
Triphenylphosphine: A related compound with phenyl groups.
Uniqueness
Phosphine, trimethyl-, hydrochloride is unique due to its protonated form, which can influence its reactivity and solubility compared to its non-protonated counterparts. This makes it particularly useful in specific chemical reactions where the presence of a protonated phosphine is advantageous.
Eigenschaften
CAS-Nummer |
10237-22-6 |
|---|---|
Molekularformel |
C3H10ClP |
Molekulargewicht |
112.54 g/mol |
IUPAC-Name |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
InChI-Schlüssel |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)

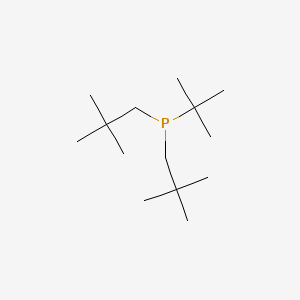
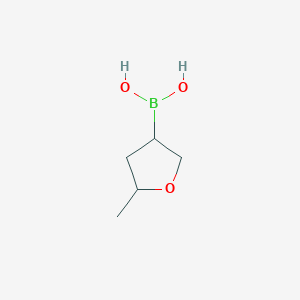
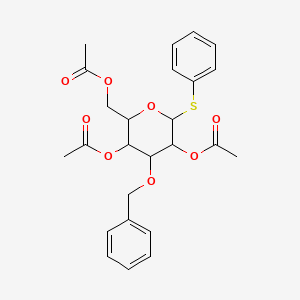

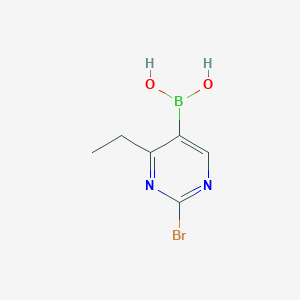


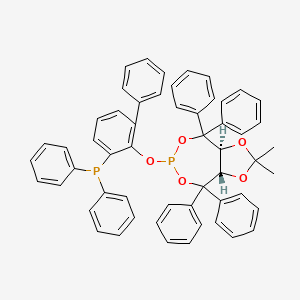
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
